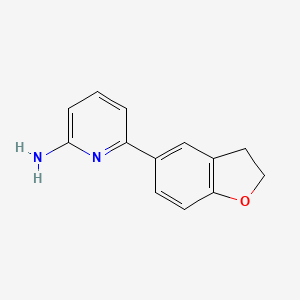

6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine

Vue d'ensemble

Description

6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète des applications de la 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine

Activité anticancéreuse : Les dérivés du benzofurane ont démontré des activités anticancéreuses significatives. Par exemple, certains benzofuranes substitués ont montré des effets inhibiteurs spectaculaires sur la croissance cellulaire dans diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire . Le composé en question pourrait avoir des applications similaires en raison de sa similitude structurelle avec ces benzofuranes actifs.

Agents antimicrobiens : Le benzofurane est également reconnu comme un échafaudage émergent pour les agents antimicrobiens. La flexibilité structurelle et le potentiel de fonctionnalisation des composés du benzofurane permettent le développement de nouveaux antimicrobiens avec divers mécanismes d'action .

Inhibition sélective des enzymes : Certains dérivés du benzofurane ont été identifiés comme des inhibiteurs sélectifs d'enzymes particulières. Par exemple, l'inhibition sélective de PLK1 PBD avec une IC50 de 16,4 μM a été obtenue avec certains composés du benzofurane . Le composé « this compound » pourrait potentiellement être exploré pour des applications similaires d'inhibition sélective des enzymes.

Applications pharmaceutiques : Les composés du benzofurane sont connus pour leurs applications pharmaceutiques étendues. Parmi les exemples notables, on peut citer l'amiodarone et la bergaptène . Le composé en question pourrait être étudié pour ses applications pharmaceutiques potentielles en raison de son noyau de benzofurane.

Composés de tête de médicament : En raison de leur bioactivité et de leur occurrence naturelle, les composés du benzofurane sont considérés comme des composés de tête de médicament naturels potentiels . Le composé en question pourrait servir de composé de tête dans la découverte de médicaments en raison de sa fraction benzofurane.

Traitement du cancer du sein : Les dérivés du benzofurane ont été testés sur des cellules de cancer du sein humain (MCF-7), montrant des résultats prometteurs . Cela suggère que la « this compound » pourrait être explorée pour des applications de traitement du cancer du sein.

Mécanisme D'action

Target of Action

The primary targets of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The exact mode of action of This compound Benzofuran derivatives are known to interact with various targets, leading to a wide array of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Benzofuran derivatives have been shown to impact a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of This compound Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Activité Biologique

Overview

6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol, is classified as a benzofuran derivative. Benzofuran derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.

The mechanism of action of this compound involves its interaction with multiple biological pathways. The compound has demonstrated activity against a variety of targets, leading to effects such as:

- Antifungal and antibacterial properties.

- Anticancer effects through inhibition of tumor growth.

- Anti-inflammatory and analgesic activities.

The compound's ability to modulate these pathways suggests it could be beneficial in treating various diseases, including infections and cancer.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

| Activity Type | Observed Effects |

|---|---|

| Antifungal | Effective against Candida species |

| Antibacterial | Inhibitory effects on Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Analgesic | Exhibits pain-relieving properties |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The compound showed significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM .

- Anticancer Properties : In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. It was found to inhibit cell proliferation significantly at concentrations as low as 5 µM, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cell culture models, highlighting its potential utility in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Absorption : Improved bioavailability compared to other benzofuran derivatives.

- Distribution : Widely distributed in tissues post-administration.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

Propriétés

IUPAC Name |

6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13-3-1-2-11(15-13)9-4-5-12-10(8-9)6-7-16-12/h1-5,8H,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFSVXHOIRWNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.